
2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide" is a complex organic molecule that appears to be related to various quinoline derivatives. These derivatives are known for their potential biological activities and are often explored for their antibacterial properties. The compound is not directly mentioned in the provided papers, but the papers do discuss related quinoline compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the target compound.
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps and various starting materials. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involves a key cyclization step using o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system, leading to a 3-cyano-4-hydroxyquinoline intermediate. The final product is obtained with a 49% overall yield and high purity, indicating a cost-effective process suitable for scale-up operations . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of quinoline derivatives. For example, the structure of a 2,8-bridged isoquinoline derivative was confirmed using this method . Another study reported the crystal structure of a quinazoline derivative, which crystallized as an ethyl acetate complex in the orthorhombic system . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within these compounds, which is crucial for predicting their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic attacks, which are selective and can lead to the formation of new bonds and functional groups. For instance, the synthesis of a quinazoline derivative involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by a potassium salt of a quinazolinol precursor . Understanding these reactions is essential for modifying the chemical structure of quinoline derivatives to enhance their biological activity or to create new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents, such as methoxy, ethoxy, and chloro groups, can affect these properties and, consequently, the compound's biological activity. For example, the antibacterial activity of synthesized quinoline derivatives was tested against various microorganisms, indicating a broad spectrum of activity . The physical properties, such as crystal system and cell dimensions, can be determined through X-ray crystallography, as shown in the study of the quinazoline derivative .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Quinoline Derivatives
One study explored the structural aspects of amide-containing isoquinoline derivatives, examining their behavior with various acids and their ability to form gels or crystalline solids. This research highlights the importance of structural analysis in understanding the physical and chemical properties of quinoline-based compounds (Karmakar, A., Sarma, R., Baruah, J., 2007).
Synthesis and Pharmacological Studies
Another study focused on the synthesis of novel quinoline derivatives with potential biological activities. The research outlines a method for synthesizing N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives and evaluates their biological activities, demonstrating the ongoing efforts to discover new therapeutic agents based on quinoline structures (Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., Talesara, G. L., 2010).
Antimicrobial Activity of Quinazoline Derivatives
Research into quinazoline derivatives has shown potential antimicrobial properties. One study synthesized novel quinazolinone compounds and evaluated their antimicrobial activity, contributing to the search for new antibacterial agents. This work underscores the relevance of quinoline and quinazoline compounds in developing pharmaceuticals (Habib, O. M., Hassan, H. M., El‐Mekabaty, A., 2013).
Propiedades
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-17-8-10-18(11-9-17)26(32)21-15-30(23-13-12-19(28)14-20(23)27(21)33)16-25(31)29-22-6-4-5-7-24(22)34-2/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRIYUHRBDJHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

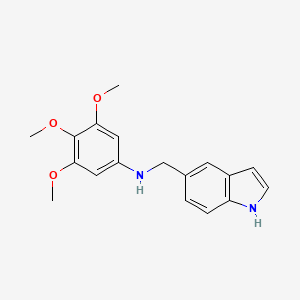
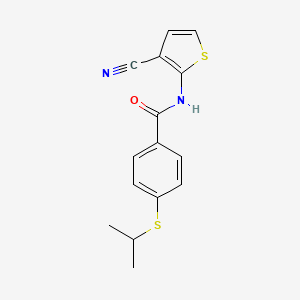
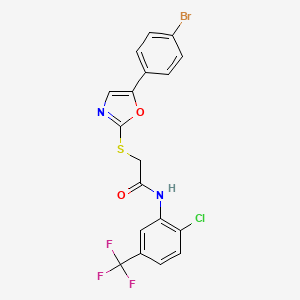
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
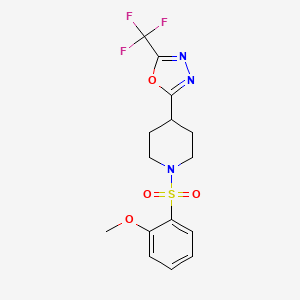


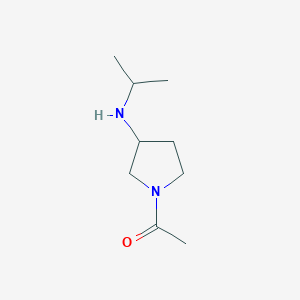
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
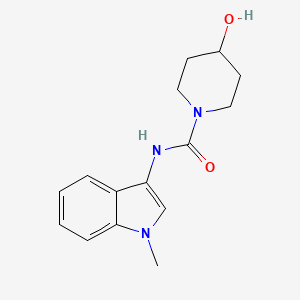
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)
